Meliatoxin B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

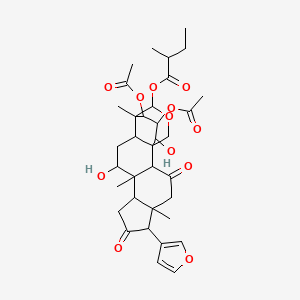

Meliatoxin B1 is a limonoid compound isolated from the fruits and stem bark of Melia toosendan, a plant belonging to the Meliaceae family . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities, including insecticidal, anti-cancer, and anti-botulism effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meliatoxin B1 involves multiple steps, including the isolation of the compound from natural sources such as the fruits and stem bark of Melia toosendan . The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Advances in synthetic biology and chemical synthesis may provide future avenues for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Meliatoxin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

In chemistry, it serves as a model compound for studying the synthesis and reactivity of limonoids . In biology and medicine, Meliatoxin B1 exhibits significant cytotoxic activity against cancer cell lines, making it a potential candidate for anti-cancer drug development . Additionally, its insecticidal properties have been explored for use in pest control .

Mechanism of Action

The mechanism of action of Meliatoxin B1 involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to receptors on the cell surface, leading to receptor-mediated internalization . This process disrupts cellular functions and induces cytotoxicity in target cells .

Comparison with Similar Compounds

Meliatoxin B1 is part of a group of limonoids that includes similar compounds such as trichilin H, trichilin D, and 1,12-diacetyltrichilin B . These compounds share structural similarities but differ in their biological activities and toxicity levels . This compound is unique due to its specific cytotoxic activity against certain cancer cell lines and its potent insecticidal properties .

Biological Activity

Meliatoxin B1 is a limonoid compound isolated from the fruits of Melia azedarach (commonly known as the chinaberry tree). This compound has garnered attention for its significant biological activities, particularly its cytotoxic and antifungal properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized as a trichilin-class limonoid with a C-15 keto structure. Its molecular formula is C27H30O6, and it exhibits notable cytotoxicity against various tumor cell lines. The compound's structure plays a crucial role in its biological activity, influencing its interaction with cellular targets.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects in vitro. Notably, it has shown significant activity against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| P388 (lymphocytic leukemia) | 5.4 |

| KB (oral cancer) | >10 |

These results indicate that this compound is particularly effective against P388 cells, suggesting its potential as an anticancer agent .

Antifungal Properties

Research indicates that this compound exhibits considerable antifungal activity. It has been identified as an effective inhibitor against various fungal species, particularly oomycetes such as Phytophthora spp. and P. capsici. The minimum inhibitory concentrations (MIC) for these fungi were determined to be significantly lower than those for other tested compounds, highlighting this compound's potential in agricultural applications .

The mechanism by which this compound exerts its cytotoxic effects involves multiple pathways:

- Cell Cycle Arrest : Studies have shown that this compound induces sustained arrest in the cell cycle of cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.

- Inhibition of Anti-apoptotic Proteins : this compound may modulate the expression of proteins such as Bcl-2 and Bax, which are critical in regulating apoptosis .

Toxicological Studies

While the therapeutic potential of this compound is promising, it is essential to consider its toxicological profile. Experimental studies have shown that high doses of Melia azedarach leaves can lead to severe toxicity in livestock, including symptoms such as depression, muscle tremors, and liver damage. In calves dosed with 30 g/kg body weight of green leaves, significant macroscopic findings included liver congestion and necrosis . These findings underscore the need for careful dosage considerations in therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound:

- Cattle Poisoning : Outbreaks of poisoning in cattle due to ingestion of Melia azedarach leaves have been reported. Clinical signs included ataxia and hypothermia, with histopathological examinations revealing extensive liver damage .

- Cancer Treatment Trials : In vitro studies have been conducted using various human cancer cell lines to assess the efficacy of this compound as a potential anticancer drug. Results consistently show high levels of cytotoxicity across multiple cell types .

Properties

CAS No. |

87617-81-0 |

|---|---|

Molecular Formula |

C35H46O12 |

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylbutanoate |

InChI |

InChI=1S/C35H46O12/c1-8-16(2)30(42)47-31-34(7)23-12-24(40)33(6)22-11-20(38)25(19-9-10-43-14-19)32(22,5)13-21(39)27(33)35(23,15-44-31)28(41)26(45-17(3)36)29(34)46-18(4)37/h9-10,14,16,22-29,31,40-41H,8,11-13,15H2,1-7H3 |

InChI Key |

PGTAYRVRANEPEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.